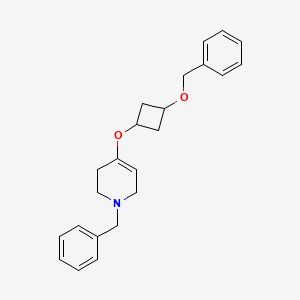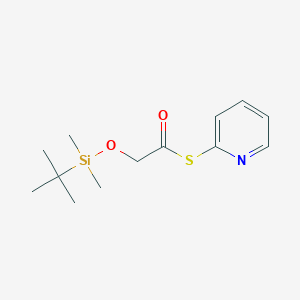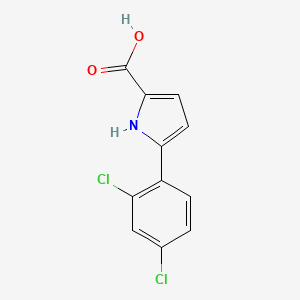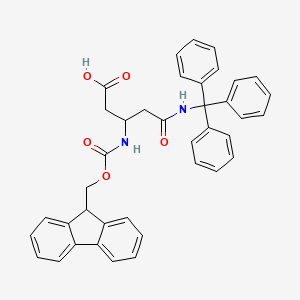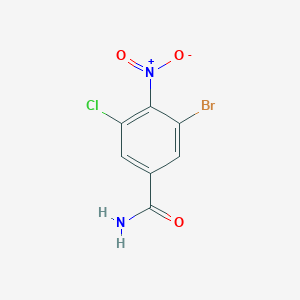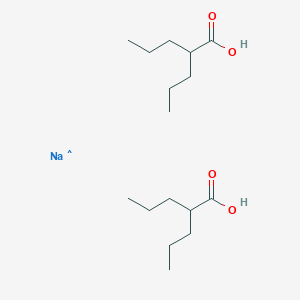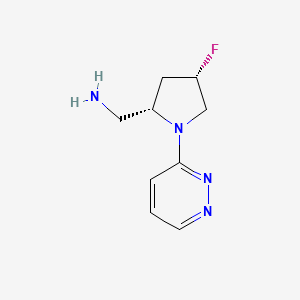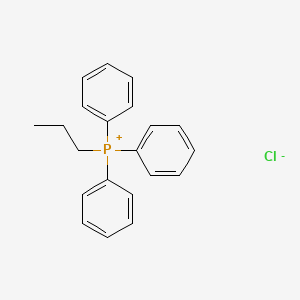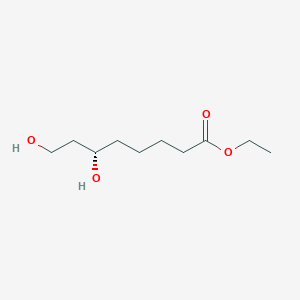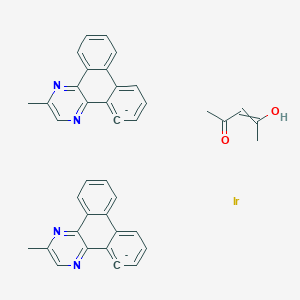
Ir(2-phq)2(acac)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Iridium(III) bis(2-phenylquinoline) acetylacetonate , commonly referred to as Ir(2-phq)2(acac) , is a phosphorescent iridium complex. This compound is widely recognized for its application in organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yields and relatively short triplet lifetime .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Iridium(III) bis(2-phenylquinoline) acetylacetonate typically involves a multi-step process:
Preparation of 2-Phenylquinoline (2-phq): This is achieved by reacting 2-chloroquinoline with phenylboronic acid in the presence of a palladium catalyst.
Formation of Iridium Chloride Dimer: The 2-phenylquinoline is then reacted with hydrated iridium trichloride in ethylene glycol monoethyl ether to form the iridium chloride dimer.
Final Complex Formation: The iridium chloride dimer is then reacted with acetylacetone under basic conditions to yield Iridium(III) bis(2-phenylquinoline) acetylacetonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis can further enhance production efficiency .
化学反应分析
Types of Reactions:
Oxidation: Iridium(III) bis(2-phenylquinoline) acetylacetonate can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, although such reactions are less common.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands in the presence of a suitable catalyst and solvent.
Major Products:
Oxidation: Oxidized forms of the iridium complex.
Reduction: Reduced iridium species.
Substitution: New iridium complexes with different ligands.
科学研究应用
Iridium(III) bis(2-phenylquinoline) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a dopant in OLEDs to enhance their efficiency and color purity.
Biology: Investigated for its potential use in bioimaging due to its phosphorescent properties.
Medicine: Explored for its potential in photodynamic therapy, where its phosphorescent properties can be utilized to generate reactive oxygen species to kill cancer cells.
Industry: Employed in the development of high-efficiency lighting and display technologies.
作用机制
The mechanism by which Iridium(III) bis(2-phenylquinoline) acetylacetonate exerts its effects is primarily through its phosphorescent properties. The compound undergoes intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy atom effect of iridium. This results in efficient phosphorescence, where the triplet state decays radiatively to the ground state, emitting light .
相似化合物的比较
Iridium(III) bis(1-phenylisoquinoline) acetylacetonate (Ir(piq)2(acac)): Similar in structure but with different ligands, leading to variations in emission properties.
Iridium(III) bis(2-phenylpyridine) acetylacetonate (Ir(ppy)2(acac)): Another phosphorescent iridium complex with different emission wavelengths.
Uniqueness: Iridium(III) bis(2-phenylquinoline) acetylacetonate is unique due to its specific ligand structure, which provides distinct photophysical properties. The 2-phenylquinoline ligand enhances the compound’s stability and phosphorescence efficiency, making it highly suitable for applications in OLEDs and other optoelectronic devices .
属性
分子式 |
C39H30IrN4O2-2 |
|---|---|
分子量 |
778.9 g/mol |
IUPAC 名称 |
4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide |
InChI |
InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;; |
InChI 键 |
LVMYRWNQFBOYFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


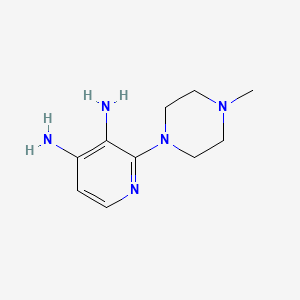
![2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B15198699.png)
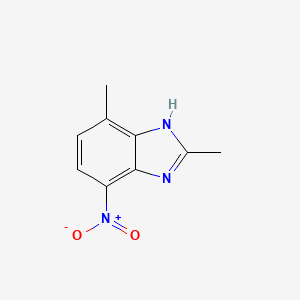
![1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine](/img/structure/B15198714.png)
